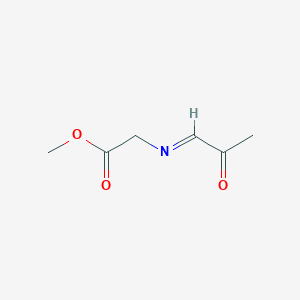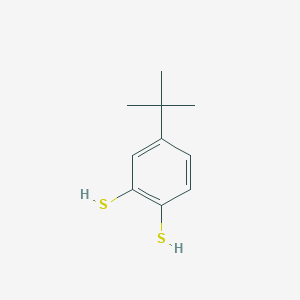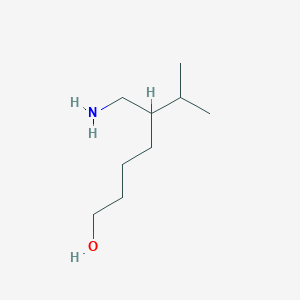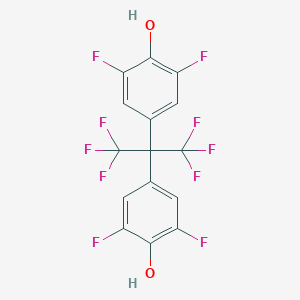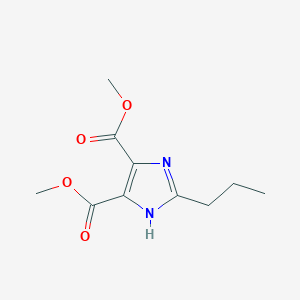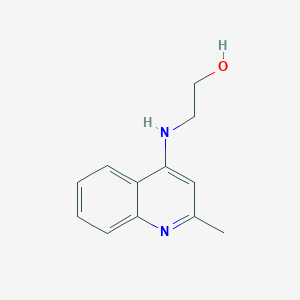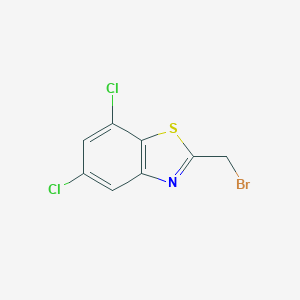
2-(Bromomethyl)-5,7-dichloro-1,3-benzothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Bromomethyl)-5,7-dichloro-1,3-benzothiazole is a chemical compound with the molecular formula C8H3BrCl2NS. It is also known as BMBT and is widely used in scientific research for its diverse applications. The compound is synthesized through a multistep process, and its mechanism of action involves the inhibition of certain enzymes in the body.
Wirkmechanismus
The mechanism of action of BMBT involves the inhibition of certain enzymes in the body. Specifically, BMBT has been shown to inhibit the activity of cathepsin B, a lysosomal cysteine protease that plays a critical role in various physiological processes. By inhibiting cathepsin B, BMBT can exert its pharmacological effects, including its antitumor and antimicrobial activities.
Biochemische Und Physiologische Effekte
BMBT has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that BMBT can induce apoptosis in cancer cells, inhibit the growth of various fungal and bacterial strains, and modulate the activity of certain enzymes in the body. Additionally, BMBT has been shown to exhibit anti-inflammatory and neuroprotective effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
BMBT has several advantages and limitations for lab experiments. One of the primary advantages of BMBT is its potent biological activity, which makes it a promising candidate for drug development. Additionally, BMBT is relatively easy to synthesize, making it readily available for research purposes. However, BMBT also has certain limitations, including its potential toxicity and limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research involving BMBT. One potential direction is the development of BMBT derivatives with improved pharmacological properties, such as increased solubility and reduced toxicity. Additionally, further studies are needed to elucidate the exact mechanism of action of BMBT and its derivatives, as well as their potential applications in various disease models. Finally, the development of new synthetic methodologies for BMBT and its derivatives could facilitate their use in drug development and other scientific research applications.
Synthesemethoden
The synthesis of BMBT involves a multistep process that begins with the reaction of 2-aminobenzenethiol with 2-bromoacetyl chloride. This reaction results in the formation of 2-(bromomethyl)-1,3-benzothiazole, which is then subjected to further reactions to yield the final product, 2-(Bromomethyl)-5,7-dichloro-1,3-benzothiazole. The synthesis of BMBT is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
BMBT has been widely used in scientific research for its diverse applications. One of the primary applications of BMBT is in the field of medicinal chemistry, where it is used as a starting material for the synthesis of various biologically active compounds. BMBT derivatives have been shown to exhibit potent antitumor, antifungal, and antibacterial activities, making them promising candidates for drug development.
Eigenschaften
CAS-Nummer |
123895-46-5 |
|---|---|
Produktname |
2-(Bromomethyl)-5,7-dichloro-1,3-benzothiazole |
Molekularformel |
C8H4BrCl2NS |
Molekulargewicht |
297 g/mol |
IUPAC-Name |
2-(bromomethyl)-5,7-dichloro-1,3-benzothiazole |
InChI |
InChI=1S/C8H4BrCl2NS/c9-3-7-12-6-2-4(10)1-5(11)8(6)13-7/h1-2H,3H2 |
InChI-Schlüssel |
PHWNPTNPAZHYEU-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C2=C1N=C(S2)CBr)Cl)Cl |
Kanonische SMILES |
C1=C(C=C(C2=C1N=C(S2)CBr)Cl)Cl |
Synonyme |
2-(BROMOMETHYL)-5,7-DICHLOROBENZOTHIAZOLE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



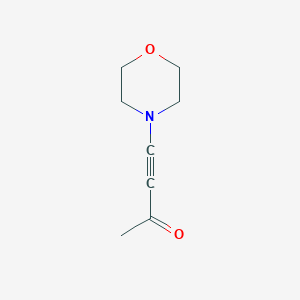
![2-Bromo-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine](/img/structure/B39590.png)
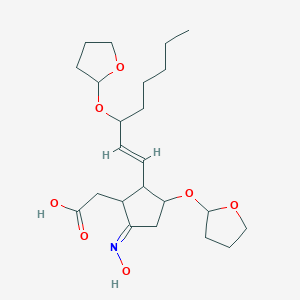
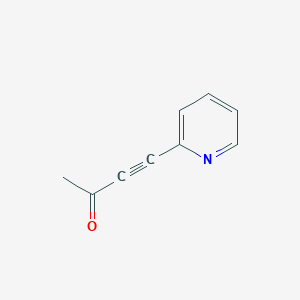
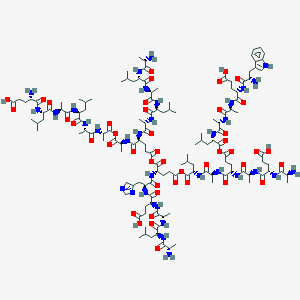
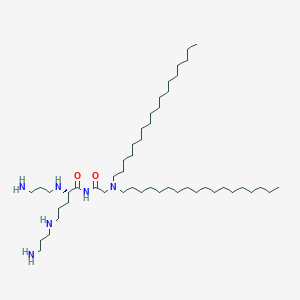
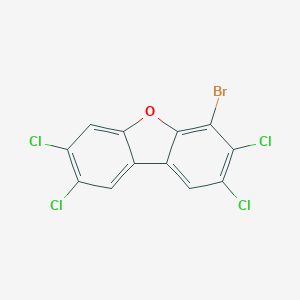
![1-Chlorobicyclo[3.2.2]nona-3,6,8-trien-2-one](/img/structure/B39603.png)
